
Chlorhydrate de 2-(3-amino-4-méthyl-1H-pyrazol-1-yl)éthan-1-ol
Vue d'ensemble
Description
“2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride” is a chemical compound that falls under the category of pyrazole derivatives . Pyrazoles are heterocyclic compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure is a remarkable scaffold for the synthesis and development of many new promising drugs .
Applications De Recherche Scientifique
Activités antileishmaniennes et antimalariennes
Le composé Chlorhydrate de 2-(3-amino-4-méthyl-1H-pyrazol-1-yl)éthan-1-ol a été étudié pour son potentiel dans le traitement des maladies parasitaires. Une étude a mis en évidence son activité antipromastigote in vitro puissante, avec un modèle d'ajustement souhaitable dans le site actif de l'enzyme LmPTR1, caractérisée par une énergie libre de liaison inférieure .
Synthèse pharmaceutique
Ce composé sert de matière première et d'intermédiaire important dans la synthèse organique pour les produits pharmaceutiques. Sa polyvalence structurelle permet le développement de divers agents pharmacologiquement actifs .
Activité antifongique
Les dérivés du pyrazole ont été explorés pour leurs propriétés antifongiques. Les interactions électrostatiques de ces composés avec les enzymes fongiques jouent un rôle crucial dans leur activité antifongique .
Inhibition de la kinase de Bruton
Les amino-pyrazoles, qui sont étroitement liés au composé en question, ont été identifiés comme des inhibiteurs réversibles de la kinase de Bruton (BTK). Cette kinase est une cible thérapeutique pour les malignités à médiation par les cellules B, ce qui rend ces composés importants en chimie médicinale .
Inhibition sélective de la COX-2
De nouveaux dérivés du pyrazole ont été synthétisés pour l'inhibition sélective de la COX-2, présentant une activité anti-inflammatoire puissante. Cela suggère que des composés apparentés comme le This compound pourraient être précieux dans le développement de médicaments anti-inflammatoires .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets . These include enzymes like Nicotinamide phosphoribosyltransferase (NAMPT), which plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
It is suggested that the compound might interact with its targets through hydrogen bonding . This interaction could lead to changes in the target’s function, thereby influencing the biological processes in which the target is involved.
Biochemical Pathways
For instance, imidazole derivatives have been shown to exhibit a broad range of biological activities, affecting pathways related to antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound might exhibit a range of biological activities, potentially leading to various therapeutic effects .
Analyse Biochimique
Biochemical Properties
2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The amino group in the compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting or activating them. For instance, pyrazole derivatives are known to interact with kinases and cyclooxygenases, influencing their activity . The hydroxyl group can also participate in hydrogen bonding, further stabilizing these interactions. These properties make 2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride a valuable tool in studying enzyme kinetics and protein-ligand interactions.
Cellular Effects
The effects of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that pyrazole derivatives can modulate the activity of p38MAPK, a kinase involved in inflammatory responses . By interacting with this kinase, 2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride can alter the phosphorylation status of downstream targets, leading to changes in gene expression and cellular responses. Additionally, its impact on cellular metabolism can be studied by examining changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes through hydrogen bonding and hydrophobic interactions, leading to inhibition or activation of enzymatic activity . For instance, its interaction with kinases can result in the inhibition of kinase activity, thereby affecting downstream signaling pathways. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo degradation under certain conditions, leading to a decrease in their activity . Long-term exposure to the compound in in vitro or in vivo studies can result in adaptive cellular responses, such as changes in gene expression and metabolic adjustments.
Dosage Effects in Animal Models
The effects of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and organ damage. It is essential to determine the threshold doses that elicit beneficial effects without causing toxicity. Animal studies can provide valuable insights into the dosage-dependent effects of this compound.
Metabolic Pathways
2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain or lose biological activity . The interaction with metabolic enzymes can influence the overall metabolic flux and levels of specific metabolites. Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biological activity and therapeutic potential. Studying the transport and distribution of the compound can provide insights into its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus can influence gene expression, while its presence in the cytoplasm can affect signaling pathways. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-(3-amino-4-methylpyrazol-1-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-5-4-9(2-3-10)8-6(5)7;/h4,10H,2-3H2,1H3,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGHCEJNLNBASO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311314-01-8 | |
| Record name | 1H-Pyrazole-1-ethanol, 3-amino-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311314-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524933.png)
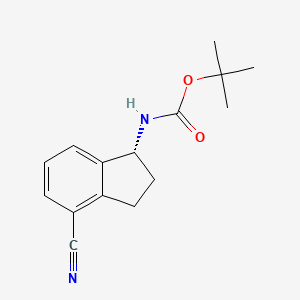
![4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol](/img/structure/B1524936.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B1524938.png)
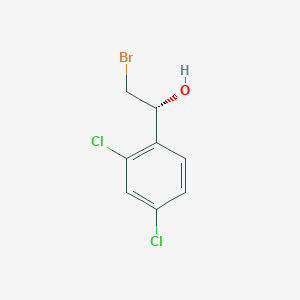

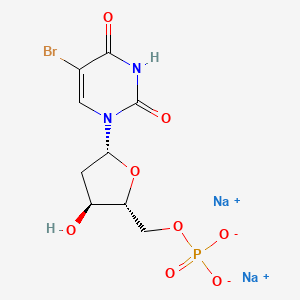
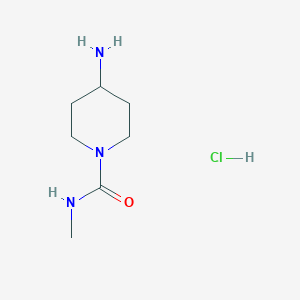
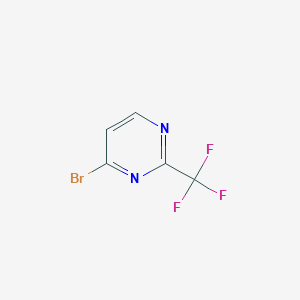

![Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1524950.png)
![(1R,3aS,6aR)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1524952.png)
![5-Bromoimidazo[1,5-a]pyridine](/img/structure/B1524953.png)
